

Elucidation of the Demethoxyviridiol Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the biosynthetic pathway of **demethoxyviridiol**, a potent fungal-derived furanosteroid inhibitor of phosphatidylinositol 3-kinase (PI3K). The elucidation of this pathway has revealed a unique set of enzymatic reactions, including a novel pregnane side-chain cleavage mechanism, offering insights for synthetic biology and the development of new therapeutic agents.

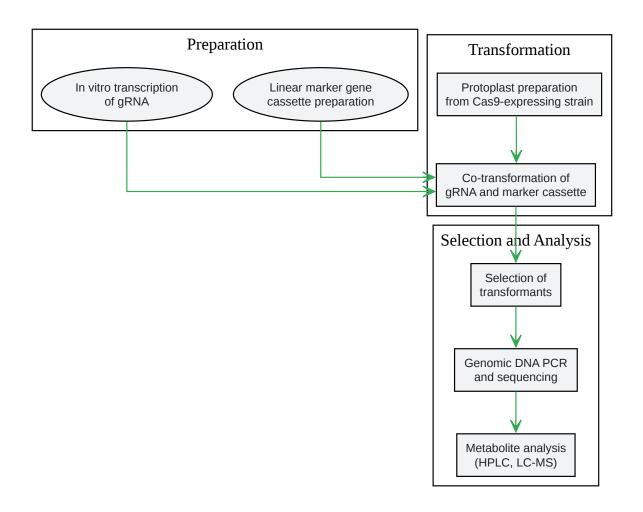
Core Findings: The vid Biosynthetic Gene Cluster

The biosynthesis of **demethoxyviridiol** in the endolichenic fungus Nodulisporium sp. is governed by a 19-gene cluster, designated as the vid cluster (vidA to vidS).[1][2] Of these, 15 genes are directly involved in the structural assembly of **demethoxyviridiol**, including six cytochrome P450 monooxygenases (CYPs), which underscores the highly oxygenated nature of the final product.[1][2] The cluster also contains two transporter genes and two genes with homology to the Bet v1-like protein family.[2]

Table 1: Genes of the Demethoxyviridiol (vid) Biosynthetic Cluster and Their Functions

Gene	Proposed Function
vidA	Cytochrome P450 monooxygenase
vidB	Transporter
vidC	Bet v1-like protein
vidD	Cytochrome P450 monooxygenase
vidE	Cytochrome P450 monooxygenase
vidF	Flavin-dependent Baeyer-Villiger monooxygenase
vidG	Cytochrome P450 monooxygenase
vidH	Dehydrogenase
vidl	Bet v1-like protein
vidJ	3-keto steroid reductase
vidK	Cytochrome P450 monooxygenase (C1β-hydroxylase)
vidL	Transporter
vidM	3-keto steroid reductase
vidN	Hypothetical protein
vidO	Short-chain oxidoreductase
vidP	Esterase
vidQ	Dehydrogenase
vidR	Cytochrome P450 monooxygenase
vidS	Unknown

The Biosynthetic Pathway: From Lanosterol to Demethoxyviridiol


Foundational & Exploratory

Check Availability & Pricing

The biosynthetic journey to **demethoxyviridiol** commences with the common steroid precursor, lanosterol. Through a series of oxidative modifications catalyzed by the vid enzymes, the sterol scaffold is extensively tailored. A key and unusual feature of this pathway is the cleavage of the pregnane side chain, a critical step in the formation of the furanosteroid core. Unlike the single CYP-mediated process in mammals, this transformation in Nodulisporium sp. requires the concerted action of three distinct enzymes: a flavin-dependent Baeyer-Villiger monooxygenase (VidF), an esterase (VidP), and a dehydrogenase (VidH).[1][2] The final step in the biosynthesis of demethoxyviridin is a C1β hydroxylation catalyzed by the cytochrome P450 enzyme, VidK.[2] **Demethoxyviridiol** is a 3-keto reduced derivative of demethoxyviridin.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [Elucidation of the Demethoxyviridiol Biosynthetic Pathway: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670238#demethoxyviridiol-biosynthetic-pathway-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com